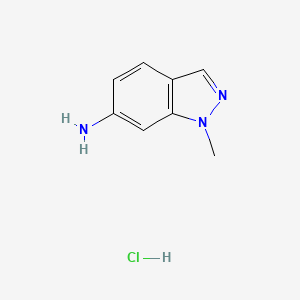

1H-Indazol-6-amine, 1-methyl-, hydrochloride

Description

Overview of the Indazole Scaffold in Contemporary Chemical and Biological Sciences

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in modern chemical and biological sciences. chemimpex.com Recognized as a "privileged scaffold," its structure is a recurring motif in a multitude of biologically active molecules. nih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile framework in medicinal chemistry. jmchemsci.com

Indazole-containing derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. nih.gov This broad spectrum of activity has led to the inclusion of the indazole scaffold in numerous commercially available drugs and compounds currently in clinical trials. nih.gov Its ability to serve as a bioisostere for other aromatic systems, such as indole, further enhances its utility in drug design.

The stability of the 1H-indazole tautomer is a key characteristic. Thermochemical and photochemical studies have indicated that the 1H-form is generally more stable than the 2H-form, regardless of the solvent. jmchemsci.com For instance, 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole. jmchemsci.com This inherent stability makes the 1H-indazole core a reliable and predictable foundation for the synthesis of more complex molecules.

Strategic Importance of the 1H-Indazol-6-amine Core in Synthetic Design and Chemical Biology Tools

Within the broader class of indazoles, the 1H-Indazol-6-amine core is of particular strategic importance. This moiety serves as a critical building block in the synthesis of a diverse range of bioactive molecules. chemimpex.com Its unique structure, featuring an amino group at the 6-position, provides a key reactive handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

In pharmaceutical development, 1-methyl-1H-indazol-6-amine is utilized in the synthesis of novel drugs, with a particular focus on targeting cancer and neurological disorders. chemimpex.com Researchers have employed this compound in the design of inhibitors and modulators that target specific biological pathways, highlighting its relevance in drug discovery and development. chemimpex.com

Beyond pharmaceuticals, the 1H-Indazol-6-amine core is also explored in materials science for the creation of advanced materials with tailored properties, such as specialized polymers and coatings. chemimpex.com Its capacity to form stable complexes with metal ions also opens up possibilities for its use in catalysis and sensor technologies. chemimpex.com Furthermore, it has potential applications in the development of new agrochemicals and diagnostic agents. chemimpex.com

Rationale for Dedicated Academic Investigation of 1H-Indazol-6-amine, 1-methyl-, hydrochloride

The dedicated academic investigation of 1H-Indazol-6-amine, 1-methyl-, hydrochloride, stems from its role as a key intermediate and the practical advantages of using its salt form. In organic and medicinal chemistry, amine-containing compounds are often converted to their hydrochloride salts. This is a standard practice to improve the compound's stability, and crucially, its solubility in aqueous media, which is often a prerequisite for biological testing and formulation studies. While the free base, 1-methyl-1H-indazol-6-amine, is a solid, the hydrochloride salt form is expected to have enhanced aqueous solubility.

The use of the hydrochloride salt facilitates its handling and purification. The formation of a salt can aid in the crystallization process, leading to a more highly purified and stable solid material. This is particularly important in the synthesis of pharmaceutical ingredients where high purity is essential. The study of reactions involving indazoles in the presence of hydrochloric acid has been a subject of academic inquiry, exploring reaction mechanisms and the formation of various derivatives. nih.gov

The table below summarizes the key properties of the parent compound, 1-methyl-1H-indazol-6-amine.

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Solid |

| SMILES | Cn1ncc2ccc(N)cc12 |

| InChI Key | YTKNUPJYGSOVLV-UHFFFAOYSA-N |

Note: Data corresponds to the free base form of the compound. sigmaaldrich.com

Current Research Landscape and Unaddressed Questions Pertaining to the Compound

The current research landscape for 1H-Indazol-6-amine, 1-methyl-, hydrochloride, is primarily centered on its application as a synthetic intermediate. It is recognized as a valuable building block for creating more complex molecules with potential therapeutic applications. chemimpex.com The parent amine is utilized in biochemical research to probe cellular signaling pathways and identify potential therapeutic targets. chemimpex.com

While the utility of the parent amine is established, dedicated research focusing specifically on the biological activity or unique chemical properties of the hydrochloride salt itself is not extensively documented in publicly available literature. The majority of studies focus on the derivatives synthesized from this core structure.

Several unaddressed questions remain, presenting opportunities for future research:

Detailed Physicochemical Profiling: A comprehensive study on the physicochemical properties of the hydrochloride salt, including its precise solubility in various solvents, hygroscopicity, and solid-state stability, would be beneficial for its application in both research and development.

Biological Activity Screening: While its derivatives are of interest, the intrinsic biological activity of 1H-Indazol-6-amine, 1-methyl-, hydrochloride, has not been widely reported. Screening this compound against various biological targets could reveal unforeseen therapeutic potential.

Comparative Studies: A direct comparison of the reactivity and handling characteristics of the hydrochloride salt versus the free base in various synthetic transformations would provide valuable practical data for synthetic chemists.

Exploration of Novel Derivatives: The full potential of this building block has likely not been exhausted. Designing and synthesizing novel derivatives for a wider range of biological targets remains a promising avenue for discovery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylindazol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-11-8-4-7(9)3-2-6(8)5-10-11;/h2-5H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQNOMJPUKMRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C=N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801316-06-3 | |

| Record name | 1H-Indazol-6-amine, 1-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801316-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1h Indazol 6 Amine, 1 Methyl , Hydrochloride and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for 1H-Indazol-6-amine, 1-methyl-, hydrochloride

A logical retrosynthetic analysis of 1H-Indazol-6-amine, 1-methyl-, hydrochloride begins with the disconnection of the hydrochloride salt to the free base, 1-methyl-1H-indazol-6-amine. The primary disconnection strategy for the core indazole scaffold involves breaking the C-N and N-N bonds of the pyrazole (B372694) ring.

The key disconnections are:

C-N bond disconnection (N-methylation): The bond between the N-1 nitrogen and the methyl group is a prime candidate for disconnection. This leads back to the precursor 6-amino-1H-indazole, simplifying the target to the synthesis of the core indazole ring with the required amino functionality. This approach isolates the challenge of regioselective methylation.

Functional Group Interconversion (FGI): The amino group at the C-6 position can be retrosynthetically derived from a nitro group. This is a common and effective strategy, as the reduction of a nitro group is typically a high-yielding and clean reaction. This leads to the precursor 1-methyl-6-nitro-1H-indazole.

Indazole Ring Formation: The indazole ring itself can be disconnected through various strategies. A common approach involves the cyclization of a substituted o-toluidine derivative. chemicalbook.comsci-hub.senih.gov This leads to a substituted aniline precursor, which is often a readily available starting material.

This retrosynthetic pathway is illustrated below:

Detailed Synthesis Routes to the 1H-Indazol-6-amine Core

The synthesis of the 1H-Indazol-6-amine core is a critical phase that involves the construction of the bicyclic indazole system and the incorporation of the C-6 amino group.

Cyclization Reactions for Indazole Ring Formation

Several methods exist for the formation of the indazole ring. A widely used and classical approach is the diazotization of o-toluidine derivatives followed by cyclization. chemicalbook.comsci-hub.se This method involves the conversion of the amino group of an o-toluidine derivative into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

Another effective method involves the cyclization of N-nitroso derivatives of o-toluidines. nih.gov For instance, reacting o-toluidine with sodium nitrite can lead to an N-nitroso intermediate, which upon refluxing in a suitable solvent like benzene (B151609), yields the 1H-indazole. nih.gov

A summary of common cyclization strategies is presented in the table below:

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Toluidine | 1. NaNO2, Acetic Acid, rt | 1H-Indazole | chemicalbook.com |

| Substituted o-toluidines | Diazotization followed by cyclization of diazonium tetrafluoroborate salts | Substituted 1H-Indazoles | sci-hub.se |

| o-Toluidine | 1. Acetic anhydride 2. Nitrous gases | N-nitroso-o-acetotoluidide, then 1H-Indazole | orgsyn.org |

Introduction and Functional Group Interconversion of the Amino Group at C-6

The direct introduction of an amino group at the C-6 position of a pre-formed indazole ring can be challenging. A more practical and widely adopted strategy is the use of a nitro group as a precursor to the amino group through functional group interconversion.

The synthesis typically starts with a 6-nitro-substituted precursor, such as 6-nitro-1H-indazole. The nitro group can be readily reduced to the corresponding amino group under various conditions. A common and efficient method is catalytic hydrogenation. For example, 6-nitro-1H-indazole can be reduced to 6-amino-1H-indazole in high yield using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.govchemicalbook.comchemicalbook.com

The general reaction is as follows:

6-nitro-1H-indazole → 6-amino-1H-indazole

A typical procedure involves stirring 6-nitro-1H-indazole with 10% Pd/C in methanol under a hydrogen atmosphere overnight. chemicalbook.comchemicalbook.com After filtration of the catalyst and concentration of the filtrate, 6-amino-1H-indazole is obtained in excellent yield (e.g., 94%). chemicalbook.comchemicalbook.com

Regioselective N-Methylation Strategies for 1H-Indazoles at the N-1 Position

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers, making regioselectivity a critical challenge. beilstein-journals.orgnih.gov For the synthesis of 1H-Indazol-6-amine, 1-methyl-, hydrochloride, selective methylation at the N-1 position is required.

A study on the methylation of 6-nitro indazole derivatives provides a direct route to the desired N-1 methylated precursor. nih.gov The reaction of 6-nitro indazole with iodomethane in the presence of a base like potassium carbonate in DMF affords a mixture of the N-1 and N-2 methylated isomers. nih.gov Fortunately, the N-1 isomer is the major product. nih.gov The two isomers can then be separated by chromatography. nih.gov

| Substrate | Reagents and Conditions | Major Product | Minor Product | Reference |

| 6-nitro indazole | CH3I, K2CO3, DMF, 60 °C | 1-methyl-6-nitro-1H-indazole | 2-methyl-6-nitro-2H-indazole | nih.gov |

| 3-methyl-6-nitro-1H-indazole | Dimethyl carbonate, triethylene diamine, DMF, 353 K | 1,3-dimethyl-6-nitro-1H-indazole | 2,3-dimethyl-6-nitro-2H-indazole | nih.gov |

Once the N-1 methylation is achieved on the 6-nitro-indazole, the nitro group is then reduced to the amino group as described in section 2.2.2. For instance, 1,3-dimethyl-6-nitro-1H-indazole can be reduced to 1,3-dimethyl-1H-indazol-6-amine using Pd/C and hydrogen. nih.gov

Mechanistic Insights into N-Alkylation Regioselectivity

The regioselectivity of indazole N-alkylation is influenced by several factors, including the electronic and steric properties of the indazole ring substituents, the nature of the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.gov

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Alkylation at N-1 often leads to the thermodynamically more stable product. The reaction conditions can be tuned to favor either the N-1 (thermodynamic) or N-2 (kinetic) product. For instance, the use of sodium hydride in THF has been shown to be a promising system for N-1 selective indazole alkylation. beilstein-journals.org DFT calculations suggest that chelation mechanisms can favor the formation of N-1 substituted products in the presence of certain cations. nih.govsemanticscholar.org The interplay of tight and solvent-separated ion pairs also plays a role in determining the regioselectivity. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale production of 1H-Indazol-6-amine, 1-methyl-, hydrochloride, optimization of reaction conditions and the development of scalable synthetic routes are crucial. This involves improving yields, minimizing byproducts, and ensuring process safety.

The use of flow chemistry presents a significant advantage for the synthesis of substituted indazoles, offering increased safety, improved reproducibility, and enhanced scalability. acs.org Flow reactors can enable the rapid synthesis of multi-gram quantities on demand. acs.org

In the context of the synthesis of 1-methyl-1H-indazol-6-amine, key optimization points include:

Reduction of the Nitro Group: Catalytic hydrogenation is a scalable and clean method. Optimization would involve catalyst loading, hydrogen pressure, temperature, and reaction time to ensure complete conversion and minimize reaction time.

Purification: Developing efficient purification methods, such as crystallization-based isolation of the final hydrochloride salt, is essential for large-scale production to avoid costly and time-consuming chromatographic separations.

A developed thermodynamically driven N-1 selective indazole alkylation has been successfully demonstrated on a 100 g scale, indicating its potential for multi-kilogram production. nih.gov This highlights the importance of mechanistic understanding and data-driven process development for achieving a scalable and robust synthesis. nih.gov

Exploration of Novel and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic organic chemistry have prioritized the development of efficient, selective, and environmentally benign methods for constructing complex heterocyclic frameworks like the indazole nucleus. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents compared to traditional methods.

Transition-metal catalysis has become an indispensable tool for the synthesis of indazoles, offering novel pathways for bond formation that are often difficult to achieve through classical methods. Catalysts based on palladium, copper, and rhodium are particularly prominent in forming the indazole ring system through various cyclization strategies. nih.govorganic-chemistry.org

One of the foremost strategies involves the intramolecular cyclization of appropriately substituted aryl hydrazones. Copper- and palladium-catalyzed C-N bond formation, often via Ullmann-type couplings or C-H amination, is a common approach to construct the pyrazole ring fused to the benzene core. nih.govmdpi.com For instance, a scalable three-step synthesis of a substituted 1-methyl-1H-indazole was developed starting from a trisubstituted benzene derivative, proceeding through an ortho-directed lithiation, formation of a hydrazone with methyl hydrazine, and culminating in an intramolecular Ullmann reaction to yield the indazole product.

Ruthenium(II)-catalyzed C–H activation and annulation reactions represent another powerful method for creating indazole derivatives through the formation of C-C and C-N bonds. Furthermore, silver(I)-mediated intramolecular oxidative C-H amination has been shown to efficiently construct a variety of 1H-indazoles. nih.gov Mechanistic studies involving deuterium-labeled substrates in these silver-mediated reactions showed a kinetic isotope effect (kH/kD) of 1.04, suggesting that C-H bond cleavage is not the rate-determining step of the reaction. acs.org

Table 1: Transition-Metal Catalyzed Reactions for Indazole Synthesis

| Catalyst System | Reaction Type | Precursor Type | Key Features |

| Palladium(II) Acetate | C-H Amination | Aminohydrazones | Ligand-free conditions, forms the N-N bond. nih.gov |

| Copper(I)/(II) Oxide | Ullmann-type Cyclization | o-Haloaryl N-sulfonylhydrazones | Forms the indazole ring via C-N coupling. nih.gov |

| Rhodium(III) | C-H Activation/Annulation | Azobenzenes and α-keto aldehydes | Efficient synthesis of 3-acylated-2H-indazoles. nih.gov |

| Silver(I) | Oxidative C-H Amination | N-Aryl-N-arylhydrazones | Proceeds via a proposed single electron transfer (SET) mechanism. nih.gov |

In the pursuit of green and efficient chemical processes, alternative energy sources like microwave irradiation and visible light have been successfully applied to the synthesis of indazoles. These methods often lead to significant reductions in reaction times, increased product yields, and can enable reactions that are unfeasible under conventional heating.

Microwave-assisted synthesis utilizes the efficient heating of polar solvents and reagents through dielectric heating, resulting in rapid and uniform temperature increases. This technique has been applied to various steps in indazole synthesis, including the condensation and cyclization reactions. The primary advantages include dramatically shorter reaction times—minutes instead of hours—and often cleaner reactions with higher yields. For example, the synthesis of various heterocyclic compounds, including indazole precursors, has been shown to be more efficient under microwave irradiation compared to conventional heating methods.

Photochemical synthesis offers a metal-free and often room-temperature alternative for constructing the indazole skeleton. These reactions are typically initiated by visible light, which excites a photocatalyst or the substrate itself to induce cyclization. Photo-organic synthesis of indazoles has been achieved through the deoxygenative cyclization of o-carbonyl azobenzene under visible light, providing excellent yields without the need for metal catalysts or external hydrogen sources. Similarly, metal-free synthesis of 2H-indazole skeletons can be achieved under visible-light irradiation of 2-((aryl/alkyl/H)ethynyl))aryltriazenes. Photochemical methods are highly valued in green chemistry as they utilize a clean and abundant energy source.

Table 2: Comparison of Conventional vs. Alternative Energy Methods for Heterocycle Synthesis

| Method | Energy Source | Typical Reaction Time | Key Advantages | Example Application |

| Conventional | Thermal (Oil Bath) | Hours to Days | Well-established, simple setup. | Standard condensation/cyclization reactions. |

| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, increased yields, reduced side products. | Synthesis of indazole derivatives from ortho-substituted benzaldehydes. |

| Photochemical | Visible Light / UV | Hours | Mild conditions, high selectivity, metal-free options. | Reductive cyclization of nitroaromatics to form indazoles. scispace.com |

Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Applications

Isotopically labeled compounds, where one or more atoms are replaced by their heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are invaluable tools in pharmaceutical research. They are used extensively in mechanistic studies to probe reaction pathways, as internal standards in quantitative bioanalytical assays (e.g., LC-MS), and to study drug metabolism.

The synthesis of isotopically labeled 1H-Indazol-6-amine, 1-methyl-, hydrochloride can be achieved through several strategic approaches.

Labeling the N-methyl group: The most direct method to introduce a label on the methyl group is to use a deuterated or ¹³C-labeled methylating agent during the synthesis. For example, reacting the precursor, 1H-Indazol-6-amine, with deuterated methyl iodide (CD₃I) or (¹³C)methyl iodide would yield the correspondingly labeled N-methyl indazole.

Labeling the aromatic ring: Introducing deuterium onto the indazole core can be accomplished via hydrogen-deuterium exchange (HDE) reactions. Heterogeneous catalysts, such as Raney Nickel, in the presence of a deuterium source like D₂O, can facilitate HDE on nitrogen-containing heterocycles under continuous flow conditions. chemrxiv.orgchemrxiv.org This method can be tuned by adjusting temperature and residence time to control the degree and position of deuteration. chemrxiv.org

Labeling via precursor synthesis: Isotopes can also be incorporated by starting with an isotopically labeled precursor. For example, the synthesis could begin with a commercially available labeled aniline derivative, carrying the isotopic label through the synthetic sequence to the final product.

These labeled analogues are critical for elucidating reaction mechanisms, such as determining if a specific C-H bond is broken in the rate-determining step of a reaction by measuring the kinetic isotope effect (KIE). acs.org

Table 3: Strategies for Isotopic Labeling of 1-methyl-1H-indazol-6-amine

| Labeling Position | Isotope | Synthetic Strategy | Reagent/Method | Application |

| N-Methyl Group | ²H (D) or ¹³C | N-alkylation of 1H-Indazol-6-amine | CD₃I or (¹³C)H₃I | Metabolic stability studies (D), analytical internal standard (¹³C, D). |

| Aromatic Core | ²H (D) | Hydrogen-Deuterium Exchange (HDE) | Raney Ni / D₂O | Mechanistic studies, analytical internal standard. chemrxiv.orgchemrxiv.org |

| Aromatic Core | ¹³C or ¹⁵N | De novo synthesis from labeled precursors | Labeled anilines or other early-stage materials | Elucidation of biosynthetic pathways, NMR studies. researchgate.net |

Chemical Reactivity and Derivatization of 1h Indazol 6 Amine, 1 Methyl , Hydrochloride

Reactions at the Primary Amine Functionality at C-6

The primary amino group at the C-6 position is a key site for derivatization, behaving as a typical aromatic amine. It readily participates in reactions with various electrophiles, enabling the synthesis of a diverse range of functionalized indazole derivatives.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The C-6 amino group can be readily acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This reaction is fundamental for introducing a variety of carbonyl-containing moieties.

Sulfonylation: In a similar fashion, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) to produce stable sulfonamides. mdpi.com This transformation is widely used in medicinal chemistry to introduce the sulfonamide functional group, a well-known pharmacophore. The reaction is typically carried out in a basic solvent like pyridine, which acts as both a solvent and an acid scavenger. researchgate.net

Alkylation: While direct alkylation of the exocyclic amine with alkyl halides can be challenging due to potential over-alkylation and competing N-alkylation at the indazole ring's nitrogen atoms, nih.govresearchgate.net it can be achieved under controlled conditions. More specific methods, such as reductive amination, are often preferred for controlled mono-alkylation.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(1-methyl-1H-indazol-6-yl)acetamide | Pyridine or Et3N, CH2Cl2, 0 °C to rt |

Reductive Amination and Schiff Base Formation

Reductive amination provides an efficient and controlled method for N-alkylation of the primary amine. The reaction proceeds in two main steps: the initial reaction between the amine and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, also known as a Schiff base. This is followed by the in-situ reduction of the imine to yield the corresponding secondary or tertiary amine.

This one-pot procedure is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed because they selectively reduce the imine in the presence of the starting carbonyl compound. The reaction is typically performed in solvents like dichloroethane (DCE) or methanol, often with a catalytic amount of acetic acid to facilitate imine formation.

Urea and Thiourea Synthesis

The primary amine at C-6 can be converted into urea and thiourea derivatives, which are important functional groups in drug design.

Urea Synthesis: The reaction of 1-methyl-1H-indazol-6-amine with an isocyanate (R-N=C=O) leads to the formation of a corresponding N,N'-disubstituted urea. This reaction is generally rapid and proceeds under mild conditions. Alternatively, reagents like carbonyldiimidazole can be used to form ureas by first reacting with the amine and then treating with another amine. organic-chemistry.org

Thiourea Synthesis: Similarly, reaction with an isothiocyanate (R-N=C=S) yields the analogous thiourea derivative. These reactions provide a straightforward route to a large library of derivatives by varying the substituent on the isocyanate or isothiocyanate reagent.

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring system is an electron-rich aromatic structure susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of the substitution is governed by the directing effects of the fused pyrazole (B372694) ring, the N-1 methyl group, and, most powerfully, the C-6 amino group. The amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic attack is strongly favored at the positions ortho (C-5 and C-7) to the amine.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the ring. Studies on related indazole systems have shown that direct and regioselective C-7 bromination can be achieved, highlighting the ability to control the site of substitution. rsc.org

Nitration and Sulfonation: Under carefully controlled conditions, nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are expected to occur primarily at the C-5 and C-7 positions. The specific ratio of isomers would depend on steric hindrance and the precise reaction conditions.

The C-3 position of the indazole ring is also known to be susceptible to electrophilic attack, and its reactivity relative to the C-5 and C-7 positions must be considered in any synthetic plan. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at C-6 and Other Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they can be readily applied to the indazole scaffold. nih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide or triflate, is a versatile method for creating new C-C bonds. scispace.com To functionalize the C-6 position of 1-methyl-1H-indazol-6-amine, a two-step approach is necessary. First, the amino group must be converted into a suitable leaving group, such as a bromide or iodide, via a Sandmeyer-type reaction. The resulting 6-halo-1-methyl-1H-indazole can then be coupled with a wide variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at this position. This methodology can also be applied to other halogenated positions on the indazole ring. researchgate.net

Buchwald-Hartwig Amination: This reaction offers two primary synthetic routes. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org First, the C-6 amino group of the title compound can act as the nucleophile, reacting with various aryl or heteroaryl halides to form diarylamine derivatives. This provides a direct method for extending the molecular framework from the existing amino group. Second, a halogenated derivative (e.g., 3-iodo-, 5-bromo-, or 7-bromo-1-methyl-1H-indazole) can be coupled with a different primary or secondary amine to introduce a new amino functionality at another position on the ring.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. researchgate.netmdpi.comwikipedia.orgthieme-connect.deorganic-chemistry.org Similar to the Suzuki coupling, this reaction requires the presence of a halide at the desired coupling site. Therefore, derivatization of the C-6 position would first involve converting the amine to a halide. Subsequent coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields the corresponding 6-alkynyl-1-methyl-1H-indazole. This reaction is well-documented for various positions on the indazole scaffold. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Strategies

| Reaction | Substrate Requirement | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Heteroaryl Halide or Triflate | Boronic Acid/Ester | C-C |

| Buchwald-Hartwig | Aryl/Heteroaryl Halide | Amine | C-N |

| Sonogashira | Aryl/Heteroaryl Halide | Terminal Alkyne | C-C (alkyne) |

Ring Functionalization and Annulation Reactions Leading to Fused Heterocycles

The 1-methyl-1H-indazol-6-amine scaffold is an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions, where a new ring is built onto the existing indazole framework. The presence of the reactive C-6 amino group, often in combination with an adjacent reactive site, facilitates these cyclization reactions.

One powerful strategy involves multicomponent reactions (MCRs). For instance, 6-aminoindazole can react in a one-pot synthesis with aldehydes and 1,3-dicarbonyl compounds (like dimedone or barbituric acid derivatives) to construct highly functionalized, fused heterocyclic systems such as pyrazolo[3,4-a]acridinones. researchgate.net These reactions often proceed under mild conditions and allow for the rapid assembly of molecular diversity.

Another approach involves a sequence of functionalization followed by cyclization. For example, if the C-7 position is first halogenated (e.g., via iodination), a subsequent palladium-catalyzed annulation with an alkyne can be used to construct a pyrrole ring fused to the indazole, leading to pyrrolo[2,3-g]indazoles. researchgate.net The amino group at C-6 can also be used as a nucleophile to close a ring with an electrophilic center introduced at the C-5 or C-7 position, leading to fused pyrazine, pyrimidine (B1678525), or diazepine systems. frontiersin.orgresearchgate.netmdpi.comchim.itchim.itnih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

Extensive literature searches did not yield specific research findings on the stereoselective transformations or applications as a chiral auxiliary for the compound 1H-Indazol-6-amine, 1-methyl-, hydrochloride . While the broader field of asymmetric synthesis involving indazole derivatives is an active area of research, no studies were identified that specifically detail the use of this compound to control the stereochemical outcome of a reaction or its derivatization into a chiral auxiliary.

The general principles of stereoselective transformations involve the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one stereoisomer over another. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is typically removed.

Although no direct applications for 1H-Indazol-6-amine, 1-methyl-, hydrochloride in this context have been documented in the reviewed scientific literature, related research on other amino-functionalized heterocyclic compounds suggests potential, yet unexplored, avenues for such applications. The presence of the amino group on the indazole scaffold could, in principle, be modified to create a chiral environment. For instance, acylation of the amine with a chiral carboxylic acid could yield a chiral amide, which might then direct subsequent reactions in a stereoselective manner. However, no such derivatizations or applications have been reported for this specific molecule.

Similarly, the potential for 1H-Indazol-6-amine, 1-methyl-, hydrochloride to act as a chiral ligand in metal-catalyzed asymmetric reactions has not been described. The development of chiral ligands is a significant area of research for creating catalysts that can produce enantiomerically enriched products.

Due to the absence of specific data in the scientific literature, no data tables or detailed research findings on the stereoselective transformations and chiral auxiliary applications of 1H-Indazol-6-amine, 1-methyl-, hydrochloride can be presented.

Computational and Theoretical Studies on 1h Indazol 6 Amine, 1 Methyl , Hydrochloride and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent stability of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and electronic properties of molecules. nih.gov For the indazole scaffold, DFT studies are crucial for understanding its structural characteristics.

Conformational Landscapes: Studies on related indazole compounds, such as 1,3-Dimethyl-1H-indazol-6-amine, reveal that the indazole ring system is nearly planar. researchgate.netnih.gov DFT calculations, often using methods like B3LYP with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and confirm the stability of such planar conformations. nih.govresearchgate.netnih.gov For instance, in one study on a 3-(4-methylphenyl)-6-nitro-1H-indazole, the indazole portion was found to be planar to within 0.045 (6) Å. nih.gov These findings suggest that the core bicyclic structure of 1H-Indazol-6-amine, 1-methyl-, hydrochloride is also predominantly planar.

Tautomerism: The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies consistently show that the 1H-tautomer is more stable than the 2H-tautomer. jmchemsci.com Calculations for the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in both the gas phase and in water. nih.gov This inherent stability is a key factor influencing which nitrogen atom is more likely to be substituted in synthetic reactions. For 1-methyl-1H-indazol-6-amine, the methyl group on the N1 position locks the molecule into the more stable 1H tautomeric form.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. researchgate.net DFT calculations are commonly used to determine these orbital energies. nih.govresearchgate.net

Below is a table showing representative FMO analysis data for some synthesized indazole derivatives from a computational study.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative 8a | -6.25 | -1.12 | 5.13 |

| Indazole Derivative 8c | -6.43 | -1.54 | 4.89 |

| Indazole Derivative 8s | -6.48 | -1.61 | 4.87 |

Table 1: Frontier Molecular Orbital energies calculated for representative indazole derivatives, indicating their relative stability. nih.gov

Molecular Electrostatic Potential (MEP or EPS) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the molecule's electron density surface, providing crucial insights into its reactivity and intermolecular interactions. uni-muenchen.denih.gov

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen or oxygen. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

Green/Yellow: Regions of intermediate or near-zero potential. nih.gov

For indazole derivatives, MEP analysis helps identify the most reactive sites for molecular recognition. nih.gov The nitrogen atoms of the pyrazole (B372694) ring and any electronegative substituents (like the amino group in 1H-Indazol-6-amine, 1-methyl-) are typically expected to be electron-rich (red or yellow), making them sites for hydrogen bonding and coordination. researchgate.net This information is invaluable for predicting how the molecule will interact with biological targets like proteins. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as water.

In Silico Prediction of Reaction Pathways and Mechanistic Exploration

Computational methods are instrumental in exploring the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways and gain a deeper understanding of reaction kinetics and thermodynamics.

For instance, a study on the reaction of 1H-indazole with formaldehyde (B43269) in aqueous hydrochloric acid used theoretical calculations to elucidate the mechanism of N-substitution. nih.govacs.org The calculations helped determine the relative stabilities of intermediates and products, supporting the experimental observation that the reaction predominantly yields the N1-substituted derivative. nih.govacs.org Similarly, computational exploration can predict the outcomes of synthetic steps in the creation of new indazole derivatives, guiding experimental efforts and optimizing reaction conditions.

Molecular Docking and Ligand-Target Interaction Profiling (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is central to structure-based drug design, allowing for the rapid screening of virtual compound libraries and the analysis of potential binding interactions. alliedacademies.org

The process involves placing the ligand (e.g., an indazole derivative) into the active site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net The results provide a theoretical binding mode, detailing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. nih.govjmchemsci.com

Indazole derivatives have been the subject of numerous molecular docking studies against various therapeutic targets, particularly in cancer and inflammation research. researchgate.netalliedacademies.org These studies help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors.

The table below summarizes findings from docking studies of different indazole derivatives against several protein targets.

| Indazole Derivative Class | Protein Target | Therapeutic Area | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Unnamed (Cancer Target) | Anticancer | ASP784, LYS655, ILE675, MET699 | nih.gov |

| Substituted Indolyl Indazoles | COT Kinase (MAP3K8) | Anticancer | Not specified | alliedacademies.org |

| Tetrahydro-1H-indazol-5-yl ethanones | DNA Gyrase (1KZN) | Antimicrobial | Not specified | jmchemsci.com |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Gly526 | researchgate.net |

| 1-Trityl-5-azaindazole Derivatives | MDM2-p53 | Anticancer | GLN72, HIS73 | researchgate.netjocpr.com |

Table 2: Summary of molecular docking studies on various indazole derivatives, highlighting their potential therapeutic targets and key interactions.

Analysis of Predicted Binding Poses and Non-Covalent Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein. Studies on 1H-indazole derivatives have utilized this method to elucidate their binding modes within the active sites of enzymes.

In a study focusing on 1H-indazole analogs as potential anti-inflammatory agents, molecular docking was performed against the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). The results revealed that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding scores. researchgate.net The predicted binding poses indicated that these compounds occupy the active site of COX-2, forming various non-covalent interactions with key amino acid residues. These interactions are crucial for stabilizing the ligand-protein complex. For instance, interactions were observed with residues such as Phe381, Leu352, Val523, and Ala527. researchgate.net One derivative, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone, was noted to form a hydrogen bond with the amino acid residue Gly526. researchgate.net The stability and orientation of these derivatives within the binding pocket are largely governed by a combination of hydrogen bonds and hydrophobic interactions.

The table below summarizes the key interacting residues for 1H-indazole derivatives within the COX-2 binding site as identified through molecular docking studies.

| Interacting Residue | Interaction Type |

| Gly526 | Hydrogen Bond |

| Phe381 | Hydrophobic |

| Leu352 | Hydrophobic |

| Val523 | Hydrophobic |

| Val116 | Hydrophobic |

| Leu531 | Hydrophobic |

| Leu359 | Hydrophobic |

| Ala527 | Hydrophobic |

This table is based on findings from a molecular docking study on 1H-indazole analogs with the COX-2 enzyme. researchgate.net

Free Energy Perturbation (FEP) and MMPBSA/MMGBSA Calculations for Theoretical Binding Affinity Estimation

To further refine the understanding of binding affinity beyond the scores provided by molecular docking, more rigorous computational methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are employed. These methods calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding strength.

Following molecular docking and molecular dynamics (MD) simulations, MM-GBSA analysis was conducted on a promising 1H-indazole derivative (termed BDF) complexed with the COX-2 enzyme. researchgate.net The MD simulations confirm that the compound remains stable within the active site over time. The subsequent MM-GBSA calculations demonstrated a substantial binding affinity for the target. researchgate.net This analysis breaks down the binding free energy into its constituent parts, such as electrostatic energy, van der Waals energy, and solvation energy, offering deeper insight into the driving forces of the binding event. researchgate.net

The components of the binding free energy for a representative 1H-indazole derivative complex are detailed in the table below.

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.25 ± 2.21 |

| Electrostatic Energy | -21.16 ± 3.42 |

| Solvation Energy | 42.53 ± 3.85 |

| Total Binding Free Energy (ΔG_bind) | -23.88 ± 1.25 |

Data represents the calculated binding free energy components for a 1H-indazole derivative (BDF) with the COX-2 enzyme (3NT1) using MM-GBSA. researchgate.net

While MM-GBSA provides valuable estimations, Free Energy Perturbation (FEP) is another, often more computationally intensive, method for calculating relative binding affinities. Current search results did not yield specific studies applying FEP to 1H-Indazol-6-amine, 1-methyl-, hydrochloride or its immediate derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design (Focus on In Vitro Binding / Inhibition Studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, researchers can rationally design new derivatives with potentially improved activity.

While the rational design of 1H-indazole derivatives has been a subject of research, with studies designing compounds as anticancer agents or kinase inhibitors, specific QSAR models focused on the in vitro binding or inhibition of derivatives of 1H-Indazol-6-amine, 1-methyl-, hydrochloride were not detailed in the available search results. researchgate.netnih.gov The development of such models requires a dataset of structurally related compounds with corresponding experimentally determined biological activity data (e.g., IC50 values from in vitro inhibition assays). These models could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Advanced Analytical Methodologies for the Characterization of 1h Indazol 6 Amine, 1 Methyl , Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-methyl-1H-indazol-6-amine (C₈H₉N₃), the free base of the hydrochloride salt, the theoretical monoisotopic mass of the neutral molecule is 147.07965 Da. uni.lu In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ cation (C₈H₁₀N₃⁺).

The precise mass of this ion is measured and compared to the calculated theoretical mass. The extremely high resolution of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For instance, the analysis of related indazole derivatives has demonstrated the ability of HRMS to confirm molecular formulas with high confidence, showing negligible differences between the calculated and experimentally found mass values. rsc.org This level of accuracy is fundamental in verifying the identity of the target compound and ruling out potential impurities.

Table 1: Theoretical Mass Data for the Protonated Cation of 1-methyl-1H-indazol-6-amine

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.0869 |

Data calculated based on the elemental composition of the protonated free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional NMR spectra are used to identify the primary structural features of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number and type of hydrogen atoms. For 1-methyl-1H-indazol-6-amine, distinct signals are expected for the N-methyl group (typically a singlet in the aliphatic region), the amine (-NH₂) protons, and the aromatic protons on the indazole ring system. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the benzene (B151609) portion of the indazole core. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show signals for the methyl carbon and the eight carbons of the indazole ring. The chemical shifts help distinguish between carbons in the pyrazole (B372694) and benzene rings, and those directly bonded to nitrogen atoms. researchgate.net Extensive studies on indazole derivatives have established characteristic chemical shift ranges for the core carbon atoms. researchgate.netresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for probing the nitrogen atoms within the heterocyclic ring. It can effectively distinguish between the N1 and N2 atoms of the pyrazole ring, providing unambiguous confirmation of the N-methylation position. nih.govresearchgate.net Studies on related benzazoles have shown that nitrogen chemical shifts are highly sensitive to the electronic environment and isomeric form of the ring system. researchgate.net

Table 2: Typical NMR Chemical Shift Ranges for the Indazole Core

| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 8.5 |

| ¹H | Methyl (N-CH₃) | 3.5 - 4.5 |

| ¹³C | Aromatic (C-C/C-H) | 100 - 145 |

| ¹³C | Methyl (N-CH₃) | 30 - 40 |

Ranges are approximate and can vary based on solvent and substitution.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the connectivity of the protons within the aromatic ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule. For instance, a correlation from the N-methyl protons to the C7a and C8 carbons of the indazole ring would confirm the position of the methyl group at N1. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining conformation and the relative orientation of substituents. A key expected correlation would be between the N-methyl protons and the H7 proton, confirming their spatial proximity. researchgate.net

Table 3: Application of 2D NMR Techniques for Structural Elucidation

| Experiment | Purpose | Expected Key Correlation for 1-methyl-1H-indazol-6-amine |

|---|---|---|

| COSY | Identifies ¹H-¹H spin-spin coupling | Correlations between adjacent aromatic protons (e.g., H4-H5) |

| HSQC | Correlates protons to their directly attached carbons | Aromatic C-H pairs, N-CH₃ group |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | N-CH₃ protons to C7a and C8; Aromatic protons to adjacent carbons |

| NOESY | Reveals through-space ¹H-¹H proximity | N-CH₃ protons to H7 proton |

While solution NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. Methodologically, ssNMR can differentiate between polymorphs because the chemical shifts of nuclei are sensitive to the local environment, which includes crystal packing and intermolecular interactions. acs.org Therefore, each polymorphic form of 1H-Indazol-6-amine, 1-methyl-, hydrochloride would be expected to produce a unique ssNMR spectrum, making it a powerful tool for identifying and characterizing different solid forms. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While the crystal structure for the title compound is not publicly available, the structure of a very close derivative, 1,3-Dimethyl-1H-indazol-6-amine, has been determined. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pca2₁. The indazole ring system was found to be nearly planar, a characteristic feature of this heterocyclic core. researchgate.net Such data provides an excellent model for understanding the likely solid-state conformation of 1-methyl-1H-indazol-6-amine.

Table 4: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁N₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| V (ų) | 863.28 (9) |

Data from the crystallographic study of 1,3-Dimethyl-1H-indazol-6-amine. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of 1H-Indazol-6-amine, 1-methyl-, hydrochloride. These methods probe the vibrational modes of molecules, providing detailed information about the presence of specific functional groups and offering a unique "molecular fingerprint" for identification. arxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For 1H-Indazol-6-amine, 1-methyl-, hydrochloride, key functional groups and their expected IR absorption regions include:

N-H Stretching: The primary amine (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. In the hydrochloride salt, these peaks may be broadened and shifted due to hydrogen bonding and protonation.

C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH3) group appears in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The aromatic ring of the indazole core contains C=C and C=N bonds, which give rise to a series of characteristic absorption bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1650-1580 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. arxiv.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different relative intensities of vibrational bands. For instance, the C=C stretching of the benzene ring in indazole derivatives often produces a strong Raman signal. nih.govnih.gov The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.net

The region below 1500 cm⁻¹ in both IR and Raman spectra is known as the "fingerprint region." This area contains a complex pattern of bands arising from bending and skeletal vibrations that are unique to the molecule as a whole. This fingerprint is highly specific and can be used to confirm the identity of 1H-Indazol-6-amine, 1-methyl-, hydrochloride by comparing its spectrum to that of a reference standard.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

|---|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500-3300 | 3500-3300 (Often weak) | Broadened in hydrochloride salt form. |

| Aromatic C-H Stretch | Indazole Ring | 3100-3000 | 3100-3000 (Strong) | Characteristic of the aromatic system. |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000-2850 | 3000-2850 | Corresponds to the 1-methyl substituent. |

| C=C / C=N Stretch | Indazole Ring | 1650-1450 | 1650-1450 (Often strong) | Multiple bands are typical for aromatic heterocycles. |

| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | 1650-1580 | Confirms the presence of the amine group. |

| Fingerprint Region | Whole Molecule | <1500 | <1500 | Complex pattern unique to the compound's structure. |

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC-MS, SFC)

Chromatographic techniques are indispensable for determining the purity of 1H-Indazol-6-amine, 1-methyl-, hydrochloride and for separating it from starting materials, byproducts, or degradants. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many indazole derivatives. researchgate.net For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically developed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. A gradient elution, where the proportion of the organic solvent is increased over time, can be used to separate compounds with a wide range of polarities.

Detection: A UV detector is typically used, set to a wavelength where the indazole ring exhibits strong absorbance. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. nih.gov While the hydrochloride salt of 1H-Indazol-6-amine is non-volatile, the free base or a derivatized form may be amenable to GC-MS analysis. gdut.edu.cn The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum gives valuable structural information, aiding in the identification of impurities. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It is known for its fast and efficient separations. SFC can be an effective technique for the analysis and purification of indazole derivatives, particularly for separating chiral compounds when a chiral stationary phase is used.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (Applicable to Chiral Derivatives)

While 1H-Indazol-6-amine, 1-methyl-, hydrochloride itself is achiral, many of its derivatives can be chiral, existing as a pair of non-superimposable mirror images called enantiomers. For these chiral derivatives, chiroptical spectroscopy is essential for determining the enantiomeric purity or enantiomeric excess (e.e.). researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule does not exhibit a CD signal. Enantiomers, however, produce mirror-image CD spectra. A positive or negative peak in a CD spectrum is known as a Cotton effect. libretexts.org The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. Therefore, CD can be used to quantify the e.e. of a sample. This technique is particularly valuable in the development of single-enantiomer drugs, where one enantiomer may have the desired therapeutic effect while the other is inactive or even harmful. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Like CD, ORD spectra of enantiomers are mirror images of each other. The phenomenon where the rotation changes sign in the vicinity of an absorption band is also referred to as the Cotton effect. libretexts.org While both techniques probe chirality, CD spectra often provide more resolved signals within absorption bands, making them more commonly used for detailed structural analysis and e.e. determination. jasco-global.com The application of vibrational circular dichroism (VCD) has also been used to determine the absolute configuration of chiral crystals of indazole itself. rsc.org

| Enantiomer | Wavelength of Max Absorption (λmax) | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

|---|---|---|---|

| (R)-Enantiomer | 280 nm | +15,000 | Positive |

| (S)-Enantiomer | 280 nm | -15,000 | Negative |

| Racemic Mixture (1:1) | 280 nm | 0 | None |

Role of 1h Indazol 6 Amine, 1 Methyl , Hydrochloride As a Versatile Synthetic Intermediate and Chemical Probe Platform

Applications in the Synthesis of Complex Organic Molecules

The indazole nucleus is a prominent scaffold in medicinal chemistry, and 1H-Indazol-6-amine, 1-methyl-, hydrochloride serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its utility is particularly highlighted in the multi-step synthesis of complex pharmaceuticals. The primary amine group at the 6-position and the N1-methylated indazole ring provide distinct points for chemical modification, allowing for the strategic construction of intricate molecular designs.

A notable example of its application is in the synthesis of kinase inhibitors. The general synthetic strategy often involves the coupling of the amino group of the indazole with other heterocyclic systems or functionalized aromatic rings. For instance, derivatives of 1-methyl-1H-indazol-6-amine are key intermediates in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy. rroij.commdpi.comworldscientific.comresearchgate.netpreprints.org The synthesis of Pazopanib involves the coupling of a substituted pyrimidine (B1678525) ring to the exocyclic amine of a methylated indazole derivative. rroij.commdpi.com

The following table outlines a generalized synthetic approach where 1-methyl-1H-indazol-6-amine could be utilized to generate complex organic molecules.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 1H-Indazol-6-amine, 1-methyl- | Substituted Pyrimidine | Nucleophilic Aromatic Substitution | N-(pyrimidin-yl)-1-methyl-1H-indazol-6-amine derivative |

| 2 | Product from Step 1 | Aryl Sulfonyl Chloride | Sulfonamide Formation | Complex sulfonamide derivative |

| 3 | Product from Step 2 | Alkylating Agent | N-Alkylation | Final complex organic molecule |

Utility in the Development of Molecular Probes for Chemical Biology Research

The structural features of 1H-Indazol-6-amine, 1-methyl-, hydrochloride make it an attractive scaffold for the development of molecular probes. These tools are essential in chemical biology for studying biological processes, identifying protein targets, and elucidating mechanisms of action of bioactive compounds.

Fluorescently labeled probes are powerful tools for visualizing the localization of molecules within cells. nih.govnih.gov The amine group of 1H-Indazol-6-amine, 1-methyl-, hydrochloride provides a convenient handle for the attachment of fluorophores. The design of such a probe would involve selecting a fluorophore with suitable photophysical properties and a linker that does not interfere with the biological activity of the indazole core.

The synthesis of a fluorescently tagged analogue would typically involve the reaction of the amine group with an N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye. nih.gov This reaction forms a stable amide bond, covalently linking the fluorophore to the indazole scaffold.

Hypothetical Synthesis of a Fluorescently Tagged Analogue:

| Step | Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| 1 | 1H-Indazol-6-amine, 1-methyl-, hydrochloride | Fluorescein-NHS ester | Basic buffer (e.g., pH 8-9) | Fluorescein-conjugated 1-methyl-1H-indazol-6-amine |

Affinity-based probes are used to identify the cellular targets of bioactive compounds. chimia.chnih.gov These probes typically consist of the bioactive scaffold, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin) for enrichment and identification. Photoaffinity probes, which incorporate a photoreactive group like a diazirine, are particularly useful as they allow for precise temporal control of the covalent labeling. chimia.chelsevierpure.comnih.govwustl.edu

The design of an affinity-based probe from 1H-Indazol-6-amine, 1-methyl-, hydrochloride would involve derivatizing the amine group with a linker containing both a photoreactive moiety and a reporter tag.

Conceptual Design of an Affinity-Based Probe:

| Component | Function | Example Moiety |

| Scaffold | Binds to the target protein | 1-methyl-1H-indazol-6-yl |

| Linker | Provides spatial separation | Polyethylene glycol (PEG) chain |

| Photoreactive Group | Covalently attaches to the target upon UV irradiation | Aryl diazirine |

| Reporter Tag | Enables detection and purification of the labeled target | Biotin |

The synthesis would involve a multi-step sequence to assemble these components, starting with the functionalization of the amine group of the indazole.

Precursor for Advanced Materials (Design and Synthesis Focus, No Specific Properties)

The chemical structure of 1H-Indazol-6-amine, 1-methyl-, hydrochloride also lends itself to the design and synthesis of advanced materials. chemimpex.com The aromatic indazole core and the reactive amine group can be incorporated into polymeric structures to create materials with specific functionalities. For example, the amine group can be used as a monomer in polymerization reactions.

One potential application is in the synthesis of functional polymers. The indazole moiety could be incorporated into the polymer backbone or as a pendant group, potentially imparting unique electronic or metal-coordinating properties to the material.

Hypothetical Polymer Synthesis:

| Polymerization Method | Monomer 1 | Monomer 2 | Resulting Polymer Structure |

| Polycondensation | 1H-Indazol-6-amine, 1-methyl- | Diacyl chloride | Polyamide with indazole moieties in the backbone |

| Addition Polymerization (after derivatization) | Acryloyl derivative of 1-methyl-1H-indazol-6-amine | Styrene | Copolymer with pendant indazole groups |

Scaffold for Combinatorial Library Synthesis in Academic Screening Efforts

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for high-throughput screening to identify new bioactive molecules. nih.govingentaconnect.comsnv63.rubenthamscience.com The 1-methyl-1H-indazol-6-amine scaffold is well-suited for this approach due to the presence of multiple points for diversification.

In a typical combinatorial synthesis, the core scaffold is reacted with a variety of building blocks to generate a library of analogues. For the 1-methyl-1H-indazol-6-amine scaffold, the amine group at the 6-position is a prime site for introducing diversity. Additionally, other positions on the indazole ring could be functionalized in earlier steps to create multiple diversity points.

A solution-phase parallel synthesis strategy could be employed to create a library of tri-substituted indazoles. nih.gov This would involve:

N-1 substitution: Introducing various alkyl or aryl groups at the N-1 position.

C-3 functionalization: Adding different substituents at the C-3 position.

C-6 amine derivatization: Reacting the amine group with a diverse set of reagents such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination).

Such libraries are valuable in academic screening efforts to discover new chemical probes or starting points for drug discovery programs. nih.gov

| Diversity Point | Reagent Class | Resulting Functional Group |

| C-6 Amine | Acyl Chlorides | Amide |

| C-6 Amine | Sulfonyl Chlorides | Sulfonamide |

| C-6 Amine | Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amine |

Future Research Directions and Emerging Opportunities

Unexplored Reactivity Modes and Novel Synthetic Transformations

The reactivity of the 1-methyl-1H-indazol-6-amine hydrochloride core offers fertile ground for investigation. The presence of the amino group at the C6 position is particularly ripe for exploration. Research on related aminoindazoles has demonstrated that the reactivity can be controlled and diversified. For instance, studies on 3-aminoindazoles have shown oxidant-controlled divergent reactivity, leading to either ring-opening or the formation of new fused heterocyclic systems. researchgate.net A key future direction would be to investigate if similar controlled reactivity can be achieved with the 6-amino group of 1-methyl-1H-indazol-6-amine, potentially leading to novel molecular scaffolds.

Further research should focus on novel coupling reactions and functionalizations. While Buchwald-Hartwig amination is a known method for creating substituted aminoindazoles, exploring a wider range of modern cross-coupling reactions at the C6-amino position could yield novel derivatives. acs.org Additionally, the indazole ring itself can undergo various electrophilic substitution reactions, and the directing effects of the N1-methyl and C6-amino groups could lead to regioselective functionalizations at other positions of the benzene (B151609) ring, which remains an area for systematic study. chemicalbook.com

Table 1: Potential Areas for Reactivity Exploration

| Reactivity Mode | Potential Transformation | Expected Outcome |

|---|---|---|

| Oxidative Chemistry | Controlled oxidation of the C6-amino group | Ring-opened products or novel fused heterocycles |

| Cross-Coupling | Expansion beyond standard amination reactions | Diverse library of C6-substituted derivatives |

| C-H Activation | Direct functionalization of the indazole core | Efficient synthesis of poly-substituted indazoles |

| Cycloaddition Reactions | Using the amino group as a handle for annulation | Formation of complex polycyclic systems |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, scalability, and reproducibility. acs.orgresearchgate.net The synthesis of indazole derivatives has been successfully demonstrated in flow reactors, suggesting a significant opportunity for developing a continuous process for 1-methyl-1H-indazol-6-amine hydrochloride and its derivatives. acs.orgmdpi.com Future work should aim to translate the batch synthesis of this compound into a robust, multi-step continuous flow process. acs.orgnih.gov

Automated synthesis platforms, which use robotic systems and pre-packaged reagents, could dramatically accelerate the exploration of the chemical space around this indazole core. researchgate.netresearchgate.netyoutube.com By integrating a flow synthesis module for the core scaffold with an automated platform for parallel derivatization of the C6-amino group, large libraries of novel compounds could be generated rapidly. nih.gov This high-throughput approach would be invaluable for screening for new bioactive molecules.

Advanced Computational Modeling for Predictive Reactivity and Structure-Based Design

Computational chemistry offers powerful tools to predict and understand chemical phenomena, thereby guiding experimental work. nih.govsysrevpharm.org For 1-methyl-1H-indazol-6-amine hydrochloride, Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure and predict the regioselectivity of various reactions. nih.govnih.govbeilstein-journals.org Such studies can elucidate the mechanisms of potential transformations and help rationalize experimental outcomes, for instance, in predicting the most likely sites for electrophilic attack or the transition states of novel cyclization reactions. nih.govresearchgate.net